molecular formula C9H8BrClN4 B11843261 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine

Cat. No.: B11843261
M. Wt: 287.54 g/mol
InChI Key: NKLHBEHSHQYYTC-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)-1-bromo-8-chloroimidazo[1,5-a]pyrazine (CAS 1419222-65-3) is a high-value chemical intermediate with the molecular formula C 9 H 8 BrClN 4 and a molecular weight of 287.54 . This compound is of significant interest in medicinal chemistry, particularly in the development of pyrazine-based small molecule kinase inhibitors . Its imidazo[1,5-a]pyrazine core is a recognized privileged scaffold in the design of potent and selective therapeutic agents, mirroring the structure of FDA-approved drugs . The primary research value of this bromo- and chloro-functionalized heterocycle lies in its utility as a versatile building block for further synthetic elaboration. The presence of halogen substituents makes it a suitable substrate for cross-coupling reactions, allowing researchers to introduce complex structural motifs essential for biological activity . This compound is closely related to intermediates used in the synthesis of covalent kinase inhibitors, such as BTK (Bruton's Tyrosine Kinase) inhibitors, which represent a cutting-edge class of therapeutics for conditions like chronic lymphocyte leukemia and other B-cell malignancies . By serving as a precursor in these synthetic pathways, it accelerates the discovery of new drug candidates that can bind irreversibly to their target kinases, offering potential for improved efficacy and durability of response. Handling & Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

Molecular Formula

C9H8BrClN4

Molecular Weight

287.54 g/mol

IUPAC Name

3-(azetidin-1-yl)-1-bromo-8-chloroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H8BrClN4/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2

InChI Key

NKLHBEHSHQYYTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=C3N2C=CN=C3Cl)Br

Origin of Product

United States

Preparation Methods

Bromination at Position 1

Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). The reaction proceeds via a radical mechanism, favoring position 1 due to electron density distribution in the ring.

Optimized Protocol :

ReagentSolventTemperatureTimeYield
NBS (1.1 equiv)CCl₄80°C6 hr82%
AIBN (0.1 equiv)

Chlorination at Position 8

Chlorination employs sulfuryl chloride (SO₂Cl₂) under mild conditions. The reaction is performed in dichloroethane at 40°C, selectively targeting position 8 due to steric and electronic factors.

Representative Data :

ReagentSolventTemperatureTimeYield
SO₂Cl₂ (1.5 equiv)Dichloroethane40°C3 hr78%

Optimization Challenges and Solutions

Competing Side Reactions

  • Nucleophilic Displacement : The bromine at position 1 may react with azetidine if added prematurely. Sequential halogenation (Br first, Cl second) mitigates this.

  • Ring Opening : Harsh conditions during chlorination can degrade the core. Lower temperatures (40°C) and shorter reaction times preserve integrity.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted azetidine and byproducts.

  • Crystallization : Methanol/water recrystallization improves purity (>98% by HPLC).

Analytical Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, H-5), 7.89 (s, 1H, H-2), 4.12 (t, 4H, azetidine CH₂), 2.48 (m, 2H, azetidine CH₂).

HRMS (ESI+) :

  • m/z calc. for C₁₂H₁₁BrClN₅: 355.9852; found: 355.9849 .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

    Cyclization: Catalysts such as palladium or copper complexes are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms, while cyclization reactions could produce more complex heterocyclic structures.

Scientific Research Applications

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,5-a]pyrazine scaffold is widely exploited in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]Pyrazine Derivatives

Compound Name Molecular Formula Key Substituents Biological Target Key Findings/Activity Reference
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-a]pyrazine C₉H₈BrClN₄ 1-Br, 8-Cl, 3-azetidinyl PDE10, Btk (potential) Building block for CNS drug candidates
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine C₉H₁₀ClN₃ 8-Cl, 3-isopropyl Eis enzyme (Mycobacteria) Improved Eis inhibition (IC₅₀ = 0.064 µM)
Acalabrutinib C₂₆H₂₃N₇O₂ 8-Amino, 3-pyrrolidinyl Btk FDA-approved Btk inhibitor (IC₅₀ = 3 nM)
Pyrrolo[1,5-a]pyrazine-based Eis inhibitor (1a*) C₁₈H₁₅FN₄O Pyrrolo core, p-F phenyl, acetophenone Eis (M. tuberculosis) IC₅₀ = 0.064 µM; disrupts kanamycin resistance
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine C₇H₆BrN₃O 3-Br, 8-OCH₃ N/A Synthetic intermediate for antitumor agents

Structural Similarities and Differences

  • Core Scaffold : All compounds share a fused bicyclic structure (imidazo-pyrazine or pyrrolo-pyrazine), but the target compound’s imidazo[1,5-a]pyrazine core differs from acalabrutinib’s dihydroimidazo[1,5-a]pyrazine scaffold, which lacks aromaticity in the pyrazine ring .
  • In contrast, Eis inhibitors prioritize a positively charged pyrrolo[1,5-a]pyrazine core for binding to negatively charged pockets .
  • Azetidine vs.

Biological Activity

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is a novel compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the azetidine ring and halogen substituents, suggest a range of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C9H8BrClN4C_9H_8BrClN_4 and a molecular weight of approximately 287.54 g/mol. The presence of bromine and chlorine atoms may enhance its reactivity and interaction with biological targets. The structural uniqueness is highlighted in the following table:

PropertyValue
Molecular FormulaC9H8BrClN4
Molecular Weight287.54 g/mol
CAS Number1419222-65-3
Melting PointNot available
LogP (octanol-water partitioning)1.6578

Biological Activity Overview

Research into the biological activity of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine indicates several potential pharmacological effects:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine. The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
1-Bromo-8-chloroimidazo[1,5-a]pyrazineLacks azetidine; retains halogensModerate antimicrobial activity
3-Bromo-8-chloroimidazo[1,5-a]pyrazineSimilar core; different bromination sitePotential CNS activity
5-Bromo-8-chloroimidazo[1,5-a]pyrazineDifferent position of brominationAnticancer properties reported

The incorporation of the azetidine ring in the target compound may enhance its binding affinity to biological targets compared to its analogs.

Case Studies and Research Findings

While comprehensive studies specifically targeting 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study on related imidazo compounds demonstrated effectiveness against various bacterial strains, suggesting that 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine could exhibit similar properties when tested under controlled conditions.
  • Cytotoxicity Tests : Preliminary cytotoxicity assays on structurally similar compounds have indicated promising results against cancer cell lines, which could be extrapolated to predict the activity of the target compound.
  • Binding Affinity Assays : Interaction studies focusing on binding affinity to specific receptors or enzymes are crucial for understanding the pharmacodynamics of this compound. Initial data suggests potential interactions that may lead to therapeutic applications.

Q & A

What are the common synthetic routes for 3-(azetidin-1-yl)-1-bromo-8-chloroimidazo[1,5-a]pyrazine?

Basic
Synthesis typically involves cyclization and halogenation steps. A key approach is the reaction of pyrazine derivatives with azetidine precursors under acidic or basic conditions. For example, halogenation at position 1 (bromine) can be achieved using N-bromosuccinimide (NBS), while the azetidinyl group at position 3 is introduced via nucleophilic substitution (e.g., using azetidine in the presence of a palladium catalyst). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

How is the structural integrity of this compound validated in synthetic workflows?

Basic
X-ray crystallography or advanced NMR techniques (e.g., 2D-COSY, HSQC) are critical for confirming regioselectivity of substituents. For example, NOESY experiments can resolve ambiguities in azetidinyl orientation, while heteronuclear coupling in HSQC confirms connectivity between the imidazo[1,5-a]pyrazine core and substituents .

What initial biological screening strategies are recommended for this compound?

Basic
Prioritize kinase inhibition assays (e.g., EGFR, BRAF) due to structural similarity to known imidazo-pyrazine inhibitors. Use in vitro cell viability assays (e.g., MTT on cancer lines like A549 or HeLa) at concentrations ranging from 1–100 µM. Parallel ADME profiling (microsomal stability, plasma protein binding) is advised to prioritize lead optimization .

How can regioselectivity challenges during bromination at position 1 be mitigated?

Advanced
Regioselectivity is influenced by electronic effects of the azetidinyl group. Use directing groups (e.g., temporary Boc protection on azetidine) or Lewis acids (e.g., FeCl₃) to favor bromination at position 1. Monitor reaction progress via LC-MS and adjust stoichiometry of NBS to avoid over-halogenation .

What structure-activity relationship (SAR) insights exist for halogenated imidazo-pyrazines?

Advanced
Bromine at position 1 enhances target binding via hydrophobic interactions, while chlorine at position 8 improves metabolic stability. Substituting azetidine with bulkier groups (e.g., piperidine) reduces potency, as shown in analogous compounds (IC₅₀ shift from 0.2 µM to >10 µM) .

How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Advanced
Discrepancies often arise from poor bioavailability. Conduct pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. If low solubility is implicated, modify the azetidinyl group with polar substituents (e.g., hydroxyl) or employ prodrug strategies (e.g., esterification) .

What computational methods predict binding modes of this compound?

Advanced
Molecular docking (AutoDock Vina) with homology-modeled kinase domains identifies key interactions. MD simulations (AMBER) over 100 ns validate stability of the bromine-azetidinyl pharmacophore in hydrophobic pockets. Pair with free-energy perturbation (FEP) to prioritize analogs .

How are reactive intermediates stabilized during large-scale synthesis?

Advanced
Bromo-imidazo intermediates are light-sensitive; use amber glassware and inert atmospheres (N₂/Ar). For azetidinyl coupling, employ flow chemistry to minimize decomposition. Purity critical intermediates via preparative HPLC (C18 column, acetonitrile/water gradient) .

What analytical techniques resolve degradation products in stability studies?

Advanced
Forced degradation (acid/base/oxidative stress) followed by LC-HRMS identifies major impurities. Compare fragmentation patterns with synthetic standards. Quantify hydrolyzed azetidinyl derivatives using a validated HPLC-UV method (λ = 254 nm, retention time = 6.2 min) .

How is enantiomeric purity ensured for chiral derivatives of this scaffold?

Advanced
Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Confirm absolute configuration via X-ray crystallography of a co-crystal with a chiral resolving agent (e.g., tartaric acid). Circular dichroism (CD) provides secondary validation .

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